2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride
Description
The compound 2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted at position 1 with a 2-methylprop-2-en-1-yl (isoprenyl) group and at position 2 with a 4-methoxyphenylmethyl moiety. Its hydrochloride salt enhances solubility for pharmacological applications. Benzodiazoles are heterocyclic compounds with diverse biological activities, including antitumor, antimicrobial, and central nervous system modulation. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL and WinGX .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-14(2)13-21-18-7-5-4-6-17(18)20-19(21)12-15-8-10-16(22-3)11-9-15;/h4-11H,1,12-13H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQBJTHUWYGMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action based on recent studies.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 278.35 g/mol |
| Molecular Formula | C18H18N2O |
| LogP | 5.0603 |
| Polar Surface Area | 17.7108 Ų |
| Hydrogen Bond Acceptors Count | 2 |
These properties suggest significant lipophilicity, which may influence the compound's biological activity.
Antitumor Activity
Recent studies have demonstrated that various benzimidazole derivatives exhibit antitumor properties. For instance, compounds similar to 2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The findings indicated that certain derivatives showed significant inhibition of cell proliferation:
- Compound 8 : IC50 values of 6.75 μM (A549) and 6.26 μM (HCC827).
- Compound 15 : Demonstrated high activity in both 2D and 3D assay formats.
These results suggest that modifications in the chemical structure can enhance antitumor activity, highlighting the importance of further structural optimization for therapeutic applications .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has also been explored. Compounds were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity, with some compounds achieving low MIC (Minimum Inhibitory Concentration) values:
| Compound ID | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 5 | E. coli | <10 |
| Compound 6 | S. aureus | <15 |
These findings indicate that benzimidazole derivatives may serve as potential leads for developing new antibacterial agents .
The biological mechanisms underlying the activity of benzimidazole derivatives are primarily associated with their ability to interact with DNA and inhibit critical enzymes involved in cellular processes:
- DNA Binding : Many benzimidazole compounds bind to DNA, particularly within the minor groove, which can inhibit DNA-dependent enzymes such as topoisomerases.
- Enzyme Inhibition : Some studies have identified that these compounds can inhibit β-glucuronidase activity, which is crucial for various metabolic pathways .
Case Studies
- Antitumor Activity in Lung Cancer Models : A study evaluated the effects of a series of newly synthesized benzimidazole derivatives on lung cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and reduced proliferation rates in cancer cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzimidazole derivatives against pathogenic bacteria. The study highlighted the potential for these compounds to be developed into effective treatments for bacterial infections .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural or functional similarities with the target molecule:
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole Hydrochloride (CAS: 1170217-15-8)
- Substituents : Adamantane (bulky hydrophobic group) at position 1; chloromethyl at position 2.
- The chloromethyl substituent may increase reactivity, unlike the stable 4-methoxyphenylmethyl group .
- Molecular Formula : C₁₈H₂₂Cl₂N₂.
1-[(4-Bromophenyl)methoxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzodiazole (CAS: 866155-75-1)
- Substituents : 4-Bromophenylmethoxy at position 1; 4-methoxyphenyl at position 2; chloro at position 4.
- The 4-methoxyphenyl group is retained, but the bromophenylmethoxy substituent increases molecular weight (MW: ~480 g/mol) and lipophilicity compared to the target compound .
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole
- Substituents : 5-Fluoropentyl at position 1; naphthoyl at position 2.
- Key Differences : The fluoropentyl chain introduces metabolic stability via C-F bonds, while the naphthoyl group enhances π-π stacking. The absence of a 4-methoxyphenyl group reduces electron-donating effects critical for receptor interactions in the target compound .
Roxatidine Acetate Hydrochloride
- Substituents: Piperidinylmethylphenoxy and phthalimide groups.
- Its piperidine moiety enhances basicity, contrasting with the neutral isoprenyl group in the target compound .
Pharmacological and Physicochemical Properties
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (HCl Salt) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 1,3-Benzodiazole | 4-Methoxyphenylmethyl, isoprenyl | ~340 | High | Balanced lipophilicity, metabolic stability |
| 1-(Adamantan-1-yl)-2-(chloromethyl)... | 1,3-Benzodiazole | Adamantane, chloromethyl | 349.3 | Moderate | High steric bulk, potential CNS activity |
| 1-[(4-Bromophenyl)methoxy]-6-chloro... | 1,3-Benzodiazole | Bromophenylmethoxy, 4-methoxyphenyl | ~480 | Low | Halogen-enhanced binding affinity |
| Roxatidine Acetate HCl | Phthalimide | Piperidinylmethylphenoxy | 424.9 | High | Antihistamine activity, high basicity |
Key Observations:
- The 4-methoxyphenyl group (common in the target compound and derivatives) contributes to electron-donating effects, enhancing interactions with aromatic receptors .
- Hydrochloride salts (e.g., target compound, adamantane derivative) improve aqueous solubility, critical for oral bioavailability .
- Halogenated derivatives (e.g., bromine, chlorine) exhibit increased binding affinity but may face toxicity challenges .
Méthodes De Préparation
Condensation of o-Phenylenediamine with Carbonyl Derivatives
A widely adopted method involves the cyclocondensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds via a Schiff base intermediate, followed by oxidative aromatization to yield 2-(4-methoxybenzyl)-1H-benzimidazole. Typical conditions include:
-
Solvent: Dimethylformamide (DMF) or ethanol
-
Catalyst: 10% HCl or p-toluenesulfonic acid
-
Temperature: Reflux (80–100°C)
-
Time: 6–12 hours
This method’s efficiency is attributed to the electron-donating methoxy group enhancing electrophilic substitution at the C2 position.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclization step. A study demonstrated 85% yield reduction in reaction time to 30 minutes by employing 300 W irradiation power in acetic acid solvent. The technique minimizes side products like N-unsubstituted benzimidazoles.
Introduction of the 2-methylprop-2-en-1-yl (isoprenyl) group requires selective alkylation of the benzimidazole nitrogen.
Nucleophilic Substitution with 1-Chloro-2-methylpropene
The free base 2-(4-methoxybenzyl)-1H-benzimidazole undergoes alkylation using 1-chloro-2-methylpropene in the presence of a base:
-
Base: Potassium carbonate or sodium hydride
-
Solvent: Acetonitrile or tetrahydrofuran
-
Temperature: 60–70°C
-
Time: 4–6 hours
The reaction mechanism involves deprotonation of the benzimidazole nitrogen, followed by SN2 attack on the allylic chloride. Steric hindrance from the 4-methoxybenzyl group necessitates extended reaction times compared to simpler benzimidazoles.
Phase-Transfer Catalysis
Improved yields (78–82%) are achieved using tetrabutylammonium bromide as a phase-transfer catalyst in a biphasic water-toluene system. This approach enhances reagent solubility and reduces byproduct formation.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and bioavailability.
Gas-Solid Reaction with HCl
The free base is exposed to dry hydrogen chloride gas in diethyl ether at 0–5°C, yielding a crystalline precipitate. Key parameters:
Aqueous HCl Neutralization
Alternative protocols dissolve the free base in warm ethanol, followed by dropwise addition of concentrated HCl until pH 2–3. Slow cooling induces crystallization with 89–92% recovery.
Analytical Characterization
Spectral Data
X-ray Crystallography
Single-crystal analysis confirms the benzimidazole ring’s planarity (dihedral angle <5° with methoxybenzyl group) and the hydrochloride’s ionic pairing geometry. The isoprenyl group adopts a gauche conformation to minimize steric clash.
Optimization Challenges
Regioselectivity in Alkylation
Competitive alkylation at both benzimidazole nitrogens occurs unless steric directing groups are present. The 4-methoxybenzyl substituent at C2 reduces N3 reactivity by 12-fold compared to unsubstituted analogs.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) remains standard, though recrystallization from ethanol-water (3:1) achieves >99% purity for pharmaceutical applications.
Scalability and Industrial Adaptations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride to improve yield and purity?
- Methodological Answer : Key steps include cyclization of ortho-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions. Optimize reaction temperature (e.g., 80–100°C) and time (12–24 hrs) to enhance ring closure. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) removes unreacted intermediates. Monitoring by TLC (silica gel, UV detection) ensures purity .
Q. What standard analytical techniques are recommended for characterizing this benzodiazole derivative?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and salt formation (e.g., hydrochloride counterion) .
- NMR spectroscopy : Use H and C NMR (DMSO-d6 or CDCl3) to verify methoxyphenyl and allyl group integration.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M-Cl]) .
- HPLC : Assess purity (>95%) using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
